molecular formula C20H15ClN4O2S B2429350 1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1171878-96-8

1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B2429350
CAS No.: 1171878-96-8
M. Wt: 410.88
InChI Key: BQOJPUCWGCTARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-12-9-18(26)25-17(11-28-20(25)22-12)13-5-7-15(8-6-13)23-19(27)24-16-4-2-3-14(21)10-16/h2-11H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOJPUCWGCTARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a complex organic compound belonging to the class of thiazolopyrimidine derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C19H17ClN4O2S\text{C}_{19}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}\text{S}

This structure features a thiazolo[3,2-a]pyrimidine core, which is critical for its biological activity. The presence of the 3-chlorophenyl and 4-phenyl substituents enhances its pharmacological profile.

Antibacterial Activity

Recent studies have shown that thiazolopyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis .

Bacterial StrainMIC (μg/mL)
S. pneumoniae0.008
S. epidermidis0.03
Streptococcus pyogenes0.06

These results indicate that the compound may inhibit bacterial growth effectively at low concentrations.

Anticancer Activity

The anticancer potential of thiazolopyrimidine derivatives has been extensively evaluated. In vitro studies indicated that related compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) reported as low as 15 μM in certain cases .

Cell LineGI50 (μM)
EKVX (non-small lung cancer)25.1
RPMI-8226 (leukemia)21.5
OVCAR-4 (ovarian cancer)28.7

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

The mechanism by which thiazolopyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within the target cells. For example, some studies have highlighted their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Case Studies

  • Antibacterial Efficacy : A study published in PMC demonstrated that novel thiazolopyrimidine derivatives showed remarkable antibacterial efficacy against multidrug-resistant strains of bacteria, suggesting their potential utility in treating resistant infections .
  • Anticancer Activity : Another research effort focused on the synthesis and evaluation of thiazolopyrimidine derivatives against various cancer cell lines, revealing their selective toxicity and potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea, and how can yield optimization be achieved?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Step 2: Functionalization of the phenyl ring with a 7-methyl-5-oxo group using alkylation or acylation reagents .
  • Step 3: Urea linkage formation via reaction of 3-chlorophenyl isocyanate with the amino group on the modified phenyl ring, often requiring anhydrous conditions and catalysts like triethylamine .
    Optimization strategies:
  • Use high-purity intermediates to reduce side reactions.
  • Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to amine) to maximize urea formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR Spectroscopy: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and thiazolopyrimidine rings) and methyl groups (δ 2.5–3.0 ppm for 7-methyl) .
  • Mass Spectrometry (ESI-MS): Look for molecular ion peaks matching the exact mass (e.g., m/z ~438.8 for C₂₁H₁₆ClN₅O₂S) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Kinase Inhibition Assays: Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known urea-based kinase inhibitors .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility Profiling: Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Variable 1: Differences in cell line genetic backgrounds (e.g., EGFR mutation status) may explain divergent cytotoxicity results. Validate using isogenic cell lines .
  • Variable 2: Purity of the compound (≥95% by HPLC) and residual solvents (e.g., DMSO) can skew assays. Reproduce studies with rigorously purified batches .
  • Methodological Adjustment: Standardize assay protocols (e.g., incubation time, concentration ranges) across labs to reduce variability .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

  • Key Modifications:
    • Replace the 3-chlorophenyl group with 3-fluorophenyl to enhance electronic effects without steric hindrance .
    • Introduce hydrophilic groups (e.g., -SO₃H) on the thiazolopyrimidine ring to improve solubility .
  • Validation: Synthesize analogs and compare IC₅₀ values in kinase assays. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR .

Q. What strategies mitigate poor aqueous solubility during formulation development?

  • Prodrug Approach: Convert the urea moiety to a carbamate prodrug, which hydrolyzes in vivo to release the active compound .
  • Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Molecular Dynamics (MD) Simulations: Model binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • Toxicity Prediction Tools: Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity .

Q. What advanced analytical methods are critical for quantifying this compound in biological matrices?

  • LC-MS/MS: Develop a validated method with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions for quantification in plasma .
  • Microscopy Techniques: Use confocal Raman microscopy to track intracellular distribution in treated cells .

Q. How can researchers explore synergistic effects with existing therapeutics?

  • Combinatorial Screening: Test with FDA-approved kinase inhibitors (e.g., imatinib) in checkerboard assays to calculate synergy scores (FIC index <0.5 indicates synergy) .
  • Mechanistic Studies: Use RNA-seq to identify pathways co-regulated by the compound and its partner drug .

Q. What degradation pathways should be prioritized in stability studies?

  • Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light to identify hydrolytic (urea cleavage) or oxidative (thiazole ring oxidation) degradation products .
  • Accelerated Stability Testing: Store at 25°C/60% RH for 6 months and monitor purity via HPLC-UV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.